A Technical Guide to the Synthesis of 2-(2-cyanopropan-2-yl)isonicotinic Acid
A Technical Guide to the Synthesis of 2-(2-cyanopropan-2-yl)isonicotinic Acid
Introduction
Isonicotinic acid and its derivatives are key building blocks in the pharmaceutical industry, forming the core of numerous therapeutic agents.[5] The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its biological activity, and pharmacokinetic profile. The target molecule, 2-(2-cyanopropan-2-yl)isonicotinic acid, incorporates a cyano-substituted tertiary alkyl group at the 2-position, a modification that can significantly impact lipophilicity and metabolic stability.
The synthesis of such substituted pyridines can be challenging. Classical methods like Friedel-Crafts alkylation are ineffective for electron-deficient heterocycles like pyridine.[2] Direct C-H functionalization via radical chemistry, however, provides a powerful and atom-economical alternative. This guide proposes a synthetic strategy centered on the Minisci reaction, a method renowned for its ability to introduce alkyl groups into electron-deficient N-heterocycles under acidic and oxidative conditions.[2][4]
Proposed Synthetic Strategy & Reaction Mechanism
The proposed synthesis of 2-(2-cyanopropan-2-yl)isonicotinic acid is achieved via a Minisci-type radical alkylation. The overall transformation is depicted below:
Scheme 1: Overall Synthetic Transformation
The reaction proceeds through three key mechanistic steps:
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Generation of the 2-cyanopropan-2-yl Radical: The 2-cyanopropan-2-yl radical is generated from a suitable precursor.[6] While various precursors exist, such as 2,2'-azobis(2-methylpropionitrile) (AIBN), a common method in Minisci reactions involves the oxidative decarboxylation of a carboxylic acid.[7][8][9] For this synthesis, we will consider the use of a precursor that can be readily oxidized to form the desired radical. A plausible and accessible precursor is acetone cyanohydrin, which can be oxidized in the presence of a metal catalyst and an oxidant like tert-butyl hydroperoxide (TBHP).[10][11]
-
Radical Addition to Protonated Isonicotinic Acid: Under acidic conditions, the nitrogen atom of the isonicotinic acid pyridine ring is protonated. This protonation significantly lowers the energy of the LUMO, making the ring highly susceptible to nucleophilic attack by the carbon-centered 2-cyanopropan-2-yl radical.[4] The radical addition occurs preferentially at the C2 and C4 positions due to the electronic properties of the protonated pyridine ring.
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Rearomatization: The resulting radical cation intermediate undergoes oxidation and deprotonation to restore the aromaticity of the pyridine ring, yielding the final product, 2-(2-cyanopropan-2-yl)isonicotinic acid.[4]
Detailed Experimental Protocol
This protocol is a proposed route and should be optimized for scale and specific laboratory conditions.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| Isonicotinic Acid | C₆H₅NO₂ | 123.11 | 1.23 g | 10 |
| Acetone Cyanohydrin | C₄H₇NO | 85.11 | 2.55 g | 30 |
| Silver Nitrate (AgNO₃) | AgNO₃ | 169.87 | 0.17 g | 1 |
| Ammonium Persulfate | (NH₄)₂S₂O₈ | 228.20 | 5.71 g | 25 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 5 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isonicotinic acid (1.23 g, 10 mmol) in a mixture of water (50 mL) and concentrated sulfuric acid (5 mL). Stir the mixture until all solids have dissolved.
-
Addition of Reagents: To the stirred solution, add acetone cyanohydrin (2.55 g, 30 mmol) followed by silver nitrate (0.17 g, 1 mmol).
-
Initiation of Reaction: Gently heat the mixture to 60-70 °C. In a separate beaker, dissolve ammonium persulfate (5.71 g, 25 mmol) in water (20 mL). Add the ammonium persulfate solution dropwise to the reaction mixture over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 80 °C.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 70 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Caution: This will cause vigorous gas evolution (CO₂).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). The product may have limited solubility in DCM, and it may be necessary to adjust the pH to be slightly acidic (pH 4-5) with dilute HCl to protonate the carboxylate and improve extraction into the organic layer.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification and Characterization
Purification
The crude product will likely be a mixture of the desired 2-substituted product, the 2,6-disubstituted byproduct, and unreacted starting material. Purification can be achieved by one of the following methods:
-
Column Chromatography: The crude material can be purified by silica gel column chromatography using a gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol and a small percentage of acetic acid.
-
Recrystallization: If a suitable solvent system can be identified, recrystallization can be an effective method for obtaining a highly pure product.
Characterization
The structure of the purified 2-(2-cyanopropan-2-yl)isonicotinic acid should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the pyridine ring protons and a singlet for the two methyl groups of the 2-cyanopropan-2-yl substituent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show the expected number of signals for the carbon atoms in the molecule, including the quaternary carbon of the cyano group and the carboxylic acid carbon.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak corresponding to the calculated mass of the product (C₁₀H₁₀N₂O₂ = 190.19 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as the C≡N stretching of the nitrile group.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care.
-
Acetone Cyanohydrin: Highly toxic and can release hydrogen cyanide gas. Handle with extreme caution in a fume hood.
-
Ammonium Persulfate: A strong oxidizing agent. Avoid contact with combustible materials.
-
-
Reaction Quenching: The neutralization step with sodium bicarbonate should be performed slowly and carefully to control the release of CO₂ gas.
Experimental Workflow Diagram
References
- Proctor, L. D., & Warr, A. J. (2002). Development of a Continuous Process for the Minisci Reaction. Organic Process Research & Development, 6(6), 884-892.
- Minisci, F., Vismara, E., & Fontana, F. (1989). Recent developments of homolytic alkylation of heteroaromatic bases. Heterocycles, 28(1), 489-519.
- Baran, P. S., Richter, J. M., & O'Malley, D. P. (2005). Direct functionalization of C-H bonds: a modern approach to organic synthesis. Journal of the American Chemical Society, 127(44), 15394-15396.
- Antonietti, F., & Minisci, F. (2009). The Minisci reaction: from the advent to the development of a user-friendly C–H functionalization. Chemical Society Reviews, 38(6), 1629-1640.
- Duncton, M. A. J. (2011).
-
PubChem. (n.d.). Isonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Cyano-2-propyl radical. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl hydroperoxide, TBHP. Retrieved from [Link]
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